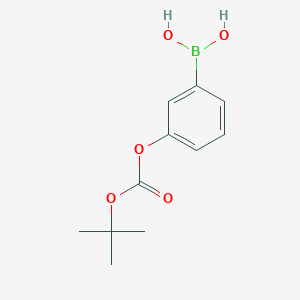

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

Vue d'ensemble

Description

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is an organic compound that contains both boronic acid and benzene rings. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is a white crystalline powder with a molecular formula of C14H19BO5 and a molecular weight of 280.01 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phenol derivatives.

Reduction: The compound can be reduced to form the corresponding boronic ester.

Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronic esters.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Organic Synthesis

Key Intermediate in Reactions:

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is primarily used as a key intermediate in organic synthesis. It plays a crucial role in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This ability to facilitate complex organic structures makes it invaluable in synthesizing pharmaceuticals and agrochemicals .

Mechanism of Action:

The compound's mechanism involves the formation of boronate esters, which are reactive intermediates that can undergo further transformations to yield desired products. Its stability and reactivity allow for efficient coupling processes, making it a preferred choice among researchers .

Drug Development

Designing Drug Candidates:

In drug development, this compound is leveraged for designing new drug candidates targeting specific biological pathways. Its unique properties enable researchers to create compounds that can interact with biomolecules effectively .

Biochemical Assays:

The compound is also utilized in biochemical assays for detecting carbohydrate levels due to its specific binding properties with diols. This interaction is critical in understanding metabolic pathways and developing enzyme inhibitors, particularly in cancer research .

Material Science

Advanced Materials Development:

In material science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. Its application enhances the properties of these materials, making them suitable for various industrial applications .

Covalent Adaptable Networks:

Recent studies have explored the use of boronic acids in creating covalent adaptable networks, which exhibit improved mechanical properties and remoldability. These networks can be utilized in various applications, including self-healing materials and responsive systems .

Bioconjugation

Facilitating Biomolecule Attachments:

The compound plays a significant role in bioconjugation strategies, which involve attaching biomolecules to surfaces or other molecules. This capability is crucial for diagnostics and therapeutic applications, allowing for the development of targeted delivery systems and biosensors .

Data Summary

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate in Suzuki-Miyaura reactions | Facilitates complex organic structures |

| Drug Development | Designing new drug candidates; biochemical assays | Targets specific biological pathways |

| Material Science | Development of polymers and nanomaterials; covalent adaptable networks | Enhances material properties |

| Bioconjugation | Attachment of biomolecules; development of diagnostics and therapeutics | Enables targeted delivery systems |

Case Studies

-

Suzuki-Miyaura Coupling Reactions:

A study demonstrated the effectiveness of this compound in coupling reactions that yielded high-purity products suitable for pharmaceutical applications . -

Cancer Research:

Research involving this compound has shown its potential as an inhibitor of proteasomes, indicating its applicability in cancer treatment strategies . -

Material Properties Enhancement:

Investigations into boronic acid-based networks revealed that incorporating this compound significantly improved the mechanical properties of polymer composites, leading to innovative material solutions .

Mécanisme D'action

The mechanism of action of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The tert-butoxycarbonyl group provides steric protection, enhancing the stability and reactivity of the compound .

Comparaison Avec Des Composés Similaires

Phenylboronic acid: A simpler boronic acid with similar reactivity but lacks the tert-butoxycarbonyl group.

Pinacol boronic esters: These compounds are also used in organic synthesis but have different protective groups.

Uniqueness: (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides steric protection and enhances its stability and reactivity in various chemical reactions .

Activité Biologique

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, often referred to as a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with diol-containing biomolecules, influencing various biochemical pathways and cellular processes. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure : The compound features a boronic acid functional group that enables it to form reversible covalent bonds with diols. This interaction is crucial for its biological activity.

Mechanism of Action :

- Reversible Binding : this compound binds to diol functional groups present in sugars and glycoproteins, which can modulate enzyme activities and cellular signaling pathways.

- Enzyme Inhibition : It has been identified as a potential inhibitor of proteasomes, which are vital for protein degradation in cells. This inhibition can lead to altered metabolic pathways and apoptosis in cancer cells .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231), with IC50 values indicating potent activity .

- Mechanisms of Action : The compound's ability to interfere with proteasomal function leads to the accumulation of pro-apoptotic factors, promoting cancer cell death.

Antiviral Activity

There is emerging evidence supporting the antiviral potential of boronic acids:

- HIV Protease Inhibition : Studies have demonstrated that derivatives containing boronic acid can inhibit HIV protease, an essential enzyme for viral replication. This suggests a potential application in HIV treatment .

Antibacterial Effects

The antibacterial properties of this compound have also been explored:

- Activity Against Resistant Strains : The compound has shown effectiveness against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species, highlighting its potential as a novel antibacterial agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Solubility : The compound exhibits moderate solubility in water, which can influence its bioavailability and efficacy in biological systems.

- Toxicity Studies : Preliminary studies suggest acceptable toxicity levels in vivo at high doses, indicating a favorable safety profile for further development .

Case Studies and Research Findings

Propriétés

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJCGIZQPLKYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267771 | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-69-3 | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.